molecular formula C24H21N3O4S B2813487 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895431-15-9

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2813487
CAS No.: 895431-15-9
M. Wt: 447.51
InChI Key: IFEZMZXFNUSJBW-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl group: This step often involves acetylation reactions using reagents like acetic anhydride or acetyl chloride.

    Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, benzamide derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicinal chemistry, such compounds are studied for their pharmacological properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its potential advantages or disadvantages in various applications.

Properties

IUPAC Name

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-15(28)17-6-8-18(9-7-17)23(29)27(14-16-5-4-12-25-13-16)24-26-21-19(30-2)10-11-20(31-3)22(21)32-24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZMZXFNUSJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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